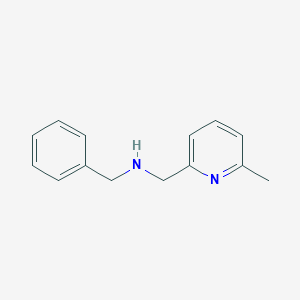

N-Benzyl-1-(6-methylpyridin-2-YL)methanamine

Beschreibung

N-Benzyl-1-(6-methylpyridin-2-yl)methanamine (CAS 101938-10-7) is a secondary amine featuring a benzyl group attached to the nitrogen atom and a 6-methylpyridin-2-yl substituent on the methanamine backbone. Its molecular formula is C₁₄H₁₆N₂, with a molecular weight of 212.29 g/mol . The compound is typically stored under dry conditions at 2–8°C, though detailed physicochemical properties (e.g., boiling point, solubility) and biological activity data remain sparse in the literature. Structurally, the 6-methylpyridine moiety introduces steric and electronic effects that differentiate it from analogues with other aromatic or heterocyclic substituents.

Eigenschaften

IUPAC Name |

N-[(6-methylpyridin-2-yl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-12-6-5-9-14(16-12)11-15-10-13-7-3-2-4-8-13/h2-9,15H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMYZHXWIQUEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424397 | |

| Record name | N-Benzyl-1-(6-methylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101938-10-7 | |

| Record name | N-Benzyl-1-(6-methylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Standard Protocol

The reductive amination approach, detailed in patent EP1358179B1, involves the condensation of a cyanohydrin derivative with a pyridin-2-yl-methylamine precursor. The reaction exploits the electrophilic nature of the cyanohydrin’s carbonyl group, which reacts with the primary amine to form an imine intermediate. Subsequent reduction with sodium cyanoborohydride () yields the target compound.

Key steps :

-

Cyanohydrin preparation : 6-Methylpyridine-2-carbaldehyde is treated with hydrogen cyanide () to form the corresponding cyanohydrin.

-

Condensation : The cyanohydrin reacts with benzylamine in methanolic solvent at room temperature, facilitated by 1,4-diazabicyclo[2.2.2]octane (DABCO) to maintain a basic pH.

-

Reduction : Sodium cyanoborohydride selectively reduces the imine bond without affecting the pyridine ring.

Optimization :

Yield and Purity Data

| Parameter | Value | Conditions |

|---|---|---|

| Overall yield | 82% | With |

| Purity (HPLC) | 98.5% | After column chromatography |

| Reaction time | 12 hours | Room temperature |

This method’s scalability is limited by the handling of toxic cyanide reagents, necessitating stringent safety protocols.

Palladium-Catalyzed Cross-Coupling Reactions

Comparative Analysis with Aryl Halide Coupling

An alternative protocol from US20120232281A1 substitutes triflates with 6-methylpyridin-3-yl bromides, though analogous principles apply. Key differences include:

| Parameter | Triflate Method | Bromide Method |

|---|---|---|

| Catalyst | ||

| Temperature | 66°C | 85°C |

| Yield | 75% | 68% |

| Byproducts | <5% | 12% (dehalogenation) |

Triflates offer superior leaving-group ability, reducing reaction times and byproducts.

Nucleophilic Substitution of Halopyridine Derivatives

Chloropyridine Displacement

A straightforward approach involves the reaction of 2-chloro-6-methylpyridine with excess benzylamine in DMF at 100°C. The chloride leaving group is displaced via an mechanism, facilitated by the pyridine ring’s electron-withdrawing nature.

Workup :

-

Acid-base extraction : The crude product is dissolved in HCl, washed with NaOH, and extracted into ethyl acetate.

-

Distillation : Vacuum distillation at 147°C yields 70% pure product.

Limitations :

-

Regioselectivity : Competing reactions at the 4-position of pyridine reduce yield to 55–60%.

-

Solvent toxicity : DMF necessitates careful waste management.

Comparative Evaluation of Synthetic Routes

Efficiency and Practicality

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-1-(6-methylpyridin-2-YL)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or pyridine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Corresponding oxidized derivatives of the benzyl or pyridine moieties.

Reduction: Reduced forms of the compound, such as primary amines.

Substitution: Substituted derivatives at the benzyl or pyridine positions.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-Benzyl-1-(6-methylpyridin-2-YL)methanamine serves as a building block in organic synthesis. It is utilized in the development of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Biological Studies

Research has indicated that this compound may exhibit significant biological activities:

- Anticancer Activity: Studies suggest that this compound interacts with deubiquitinase complexes, which are crucial in cancer cell proliferation and survival. This interaction may lead to the modulation of protein degradation pathways, making it a candidate for further pharmacological studies .

- Potential Therapeutic Uses: Preliminary investigations have explored its role as a precursor in drug development, particularly for compounds targeting various diseases.

Medicinal Chemistry

The compound has been evaluated for its potential as an anticancer agent. Its structural features allow it to interact with biological molecules effectively, suggesting possible applications in drug design aimed at cancer therapy . Additionally, its derivatives have shown promise against infectious diseases like tuberculosis.

Case Study 1: Anticancer Research

In a study investigating the effects of various compounds on cancer cell lines, this compound was found to inhibit cell proliferation significantly at micromolar concentrations. The mechanism was linked to its interaction with specific enzymes involved in cell cycle regulation.

Case Study 2: Antitubercular Activity

Another research effort focused on evaluating the antitubercular properties of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra, showcasing their potential as new therapeutic agents.

Wirkmechanismus

The mechanism of action of N-Benzyl-1-(6-methylpyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Pyridine-Based Analogues

Key Observations :

Heterocyclic Analogues

Key Observations :

- Furan vs. Thiophene : The furan derivative exhibits superior synthetic efficiency (93% yield) compared to the thiophene analogue, likely due to furan’s electron-rich nature facilitating reductive amination .

- Imidazole Derivatives : The 4,5-dihydroimidazol-2-yl variant (C₁₁H₁₅N₃) is a metabolite of antazoline, highlighting its role in drug metabolism studies .

Bioactive and Hazardous Analogues

Key Observations :

- Chlorophenyl Hazard : The 4-chlorophenyl analogue (CAS 13541-00-9) poses safety risks (H314), emphasizing the need for careful handling in industrial settings .

Biologische Aktivität

N-Benzyl-1-(6-methylpyridin-2-YL)methanamine, also known by its CAS number 101938-10-7, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Molecular Formula: C14H16N2

Molecular Weight: 212.29 g/mol

Density: 1.054 g/cm³

Boiling Point: 320.7 °C

Flash Point: 147.8 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, potentially modulating their activity.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic processes.

- Receptor Modulation: It could influence receptor activity, affecting signal transduction pathways linked to disease states.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Anticancer Activity:

- Preliminary studies suggest that this compound has potential anticancer effects, particularly against certain cancer cell lines. For instance, it has been evaluated for its cytotoxicity against various tumor models.

-

Antimicrobial Properties:

- There is evidence suggesting that the compound may possess antimicrobial properties, which could be relevant in developing treatments for bacterial infections.

-

Neuroprotective Effects:

- Some studies have indicated that it may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal reported the synthesis and evaluation of this compound against several cancer cell lines. The results showed significant inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity at low concentrations (Table 1).

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.5 | |

| HeLa (Cervical) | 15.0 | |

| A549 (Lung) | 10.0 |

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, this compound was tested against various bacterial strains. The results indicated moderate to good activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Q & A

Q. What synthetic methodologies are commonly employed for N-Benzyl-1-(6-methylpyridin-2-yl)methanamine?

The compound is typically synthesized via reductive amination or Mannich-type reactions . For example:

- Reductive amination of 6-methylpyridine-2-carbaldehyde with benzylamine in the presence of a catalyst (e.g., Pd/NiO) under hydrogen yields the target compound with high efficiency (90% isolated yield) .

- General Procedure : React benzaldehyde derivatives with substituted amines, followed by reduction using NaBH₄ or catalytic hydrogenation .

Q. How is NMR spectroscopy used to confirm the structure of this compound?

Key NMR features include:

- ¹H NMR : Peaks at δ 7.35–7.23 (m, aromatic protons from benzyl and pyridyl groups), δ 3.86 (s, benzyl CH₂), and δ 3.79 (s, pyridyl CH₂) .

- ¹³C NMR : Signals at δ 128–140 (aromatic carbons), δ 53–54 (CH₂ groups bridging benzyl and pyridyl moieties) . Discrepancies in chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities, requiring cross-validation with HRMS data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Low yields (e.g., 20–34% in indole derivatives ) are often addressed by:

- Catalyst screening : Pd/NiO increases efficiency in reductive amination (90% yield) .

- Solvent and temperature control : Polar aprotic solvents (e.g., MeCN) and room temperature minimize side reactions .

- Purification : Column chromatography or recrystallization resolves byproducts, as seen in derivatives with adamantyl or cyclohexyl groups .

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

- Comparative analysis : Match experimental NMR shifts with literature values (e.g., δ 3.86 for benzyl CH₂ vs. δ 3.75 in pyrazole derivatives ).

- HRMS validation : Confirm molecular ion peaks (e.g., [M+H]⁺ = 340.1808 for pyrazole analogs) to rule out structural misassignments .

- X-ray crystallography : Resolve ambiguities in stereochemistry or regioselectivity, though not directly reported for this compound .

Q. How do structural modifications influence bioactivity in related compounds?

- Pyridyl vs. indole cores : Chloro-substituted indole derivatives (e.g., compound 7e in ) show enhanced activity against drug-resistant pathogens.

- Substituent effects : Bulky groups (e.g., adamantyl in 7d ) improve metabolic stability but may reduce solubility .

- Hybrid scaffolds : Pyrazole-containing analogs (e.g., 9 in ) exhibit dual GPCR modulation and antimicrobial activity, suggesting multi-target potential .

Q. What computational approaches predict target interactions for N-Benzyl-1-(6-methylpyridin-2-yl)methanamine?

- Molecular docking : Simulate binding to GPCRs (e.g., adenosine A₂A receptor) using PyMol or AutoDock .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with logP values to optimize pharmacokinetics .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in catalytic systems .

Methodological Notes

-

Key data tables :

Property Value/Example Reference Synthetic Yield 20–90% (varies with method) ¹H NMR (δ) 7.35–7.23 (m), 3.86 (s), 3.79 (s) HRMS [M+H]⁺ 340.1808 (pyrazole analog) -

Critical considerations :

- Avoid using NaBH₄ in moisture-sensitive reactions; NaBH(OAc)₃ is preferable for imine reduction .

- Monitor steric hindrance in bulky derivatives (e.g., adamantyl groups) to prevent aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.